molecular formula C10H13BrN2O B13073962 3-Amino-5-bromo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one

3-Amino-5-bromo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one

Cat. No.: B13073962
M. Wt: 257.13 g/mol
InChI Key: GHTXJAYSNONPFU-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a pyridinone core substituted with amino, bromo, and cyclopropylethyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common approach is to start with a pyridinone derivative and introduce the amino and bromo substituents through selective functionalization reactions. The cyclopropylethyl group can be introduced via alkylation reactions using appropriate alkylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromo group can be reduced to a hydrogen atom, resulting in a dehalogenated product.

    Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or nitric acid under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Dehalogenated pyridinone derivatives.

    Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-5-bromo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the amino, bromo, and cyclopropylethyl groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-chloro-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one
  • 3-Amino-5-fluoro-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one
  • 3-Amino-5-iodo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one

Uniqueness

3-Amino-5-bromo-1-(2-cyclopropylethyl)-1,4-dihydropyridin-4-one is unique due to the presence of the bromo substituent, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a versatile intermediate for the synthesis of various derivatives with potential biological activities.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

3-amino-5-bromo-1-(2-cyclopropylethyl)pyridin-4-one

InChI

InChI=1S/C10H13BrN2O/c11-8-5-13(4-3-7-1-2-7)6-9(12)10(8)14/h5-7H,1-4,12H2

InChI Key

GHTXJAYSNONPFU-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCN2C=C(C(=O)C(=C2)Br)N

Origin of Product

United States

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